2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with nitrophenyl, bromophenyl, and oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The nitrophenyl and bromophenyl groups are introduced through electrophilic aromatic substitution reactions. For example, nitration of the quinoline derivative can be achieved using concentrated nitric acid, while bromination can be done using bromine in the presence of a catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with 2-oxoethyl groups, typically using reagents like oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or proteins essential for bacterial growth or cancer cell proliferation. The nitrophenyl and bromophenyl groups can interact with the active sites of these enzymes, disrupting their function.
Materials Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it an effective component in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-8-methylquinoline-4-carboxylate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is unique due to the presence of both nitrophenyl and bromophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets or materials, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H17BrN2O5 |
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Molecular Weight |
505.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5/c1-15-3-2-4-20-21(13-22(27-24(15)20)16-5-9-18(26)10-6-16)25(30)33-14-23(29)17-7-11-19(12-8-17)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
MZXJDCVRPMNXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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